molecular formula C7H16Cl2N2O B13695958 N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride

N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride

Cat. No.: B13695958
M. Wt: 215.12 g/mol
InChI Key: SRXREQMOSFRTNI-UHFFFAOYSA-N
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Description

N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride (CAS: 2173637-22-2) is a bicyclic amine salt with the molecular formula C₇H₁₅N₂O·2HCl and a molecular weight of 217.12 g/mol . The compound features a pyrrolidine ring substituted with an oxetane group at the 3-position, stabilized as a dihydrochloride salt. Its (3S)-enantiomeric form is commercially available for research and development, particularly as a chiral building block in pharmaceutical synthesis . The oxetane moiety introduces strain, enhancing solubility and metabolic stability—key attributes in drug design .

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-8-3-6(1)9-7-4-10-5-7;;/h6-9H,1-5H2;2*1H

InChI Key

SRXREQMOSFRTNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2COC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Aza-Michael Addition and Cyclization Strategy

One of the most prevalent methods involves the aza-Michael addition of pyrrolidin-3-amine derivatives to electrophilic methyl 2-(oxetan-3-ylidene)acetates. This approach facilitates the formation of the key C–N bonds, followed by cyclization to generate the oxetane ring. The general process is as follows:

  • Step 1: Nucleophilic attack of pyrrolidin-3-amine on the electrophilic double bond of methyl 2-(oxetan-3-ylidene)acetate under basic conditions (e.g., potassium carbonate or sodium hydride).
  • Step 2: Intramolecular cyclization, often facilitated by heating or microwave irradiation, leading to the formation of the oxetane ring attached to the pyrrolidine core.
  • Step 3: Subsequent reduction or functionalization steps to refine the structure, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 50–100°C
  • Reagents: Base (K₂CO₃, NaH), sometimes catalysts like Lewis acids to enhance cyclization efficiency
  • Monitoring: Thin-layer chromatography (TLC), NMR spectroscopy

Cyclization of Oxetane-Containing Precursors

Another route involves the cyclization of oxetane-containing amino alcohols or amino acids:

  • Step 1: Synthesis of amino alcohols bearing the oxetane group via epoxide ring-opening reactions.
  • Step 2: Cyclization of amino alcohols to form the pyrrolidine ring via reductive amination or intramolecular nucleophilic substitution.
  • Step 3: Final protonation with hydrochloric acid to produce the dihydrochloride salt.

This method benefits from the regioselectivity of epoxide opening and the ability to control stereochemistry, especially for enantiomerically pure compounds.

Reaction Monitoring and Purification

  • Analytical Techniques: Reaction progress is primarily monitored via TLC, NMR (¹H, ¹³C), and IR spectroscopy.
  • Purification: Post-reaction purification employs column chromatography, recrystallization, or preparative HPLC to isolate the target compound with high purity.
  • Salt Formation: The free amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), followed by filtration and drying.

Industrial Considerations

While detailed industrial-scale protocols are scarce, principles such as optimizing reagent stoichiometry, reaction temperature, and solvent choice are critical for scalability. Catalytic processes and continuous flow techniques could be employed to enhance yield and safety.

Summary of Key Reactions and Conditions

Reaction Step Reagents Conditions Outcome
Nucleophilic addition Pyrrolidin-3-amine, methyl 2-(oxetan-3-ylidene)acetate Base (K₂CO₃), 50–80°C Formation of amino ester intermediate
Cyclization Intramolecular nucleophilic substitution Heat, microwave irradiation Formation of oxetane ring attached to pyrrolidine
Salt formation Hydrochloric acid Room temperature Dihydrochloride salt of N-(oxetan-3-yl)pyrrolidin-3-amine

Chemical Reactions Analysis

Types of Reactions

N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride with structurally related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride C₇H₁₅N₂O·2HCl 217.12 Oxetan-3-yl Pharmaceutical intermediates, solubility enhancement
(R)-Pyrrolidin-3-amine dihydrochloride C₄H₁₀N₂·2HCl 159.06 None Chiral synthon for asymmetric synthesis
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride C₉H₂₀N₂O·2HCl 253.19 Dimethylaminoethyloxy Solubility modifier, drug delivery systems
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride C₁₁H₁₄FN₂·2HCl 281.16 3-Fluorobenzyl CNS drug candidate (potential dopamine receptor modulation)
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride C₁₁H₁₅N₃O₂·2HCl 294.18 4-Nitrobenzyl Research use (electron-withdrawing group affects reactivity)

Key Differentiators

Oxetane vs. Benzyl Groups :

  • The oxetane group in the target compound provides enhanced metabolic stability compared to benzyl-substituted analogues (e.g., 3-fluorobenzyl or 4-nitrobenzyl derivatives) due to reduced susceptibility to oxidative degradation .
  • Oxetanes also improve aqueous solubility relative to aromatic substituents, critical for bioavailability in drug candidates .

Salt Form and Solubility :

  • All listed compounds are dihydrochloride salts, improving water solubility. However, the oxetane’s polarity further amplifies this property in the target compound .

Stereochemical Considerations :

  • The (3S)-configuration of the target compound contrasts with the (R)-enantiomers of simpler pyrrolidine derivatives (e.g., (R)-pyrrolidin-3-amine dihydrochloride). Stereochemistry influences receptor binding and pharmacokinetics in chiral environments .

Synthetic Utility :

  • Compounds like dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride () are used to modify solubility in formulations, whereas the oxetane-containing target is tailored for stability in active pharmaceutical ingredients (APIs) .

Target Compound

  • Synthesis : Likely involves coupling oxetan-3-amine with a pyrrolidine precursor, followed by dihydrochloride salt formation (methods analogous to ’s amidation/deprotection protocols) .

Similar Compounds

  • (R)-Pyrrolidin-3-amine dihydrochloride : Used in peptide mimetics and as a ligand in asymmetric catalysis .
  • 3-Fluorobenzyl derivatives : Investigated for neuropharmacological activity (e.g., dopamine D3 receptor selectivity) .
  • 4-Nitrobenzyl analogues : Serve as intermediates in nitro-reduction reactions for amine prodrugs .

Biological Activity

N-(oxetan-3-yl)pyrrolidin-3-amine; dihydrochloride is a chemical compound notable for its unique structural features, which include an oxetane ring and a pyrrolidine moiety. This compound is typically encountered in its dihydrochloride salt form, which enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology. The molecular formula for this compound is C7H12Cl2N2OC_7H_{12}Cl_2N_2O .

The biological activity of N-(oxetan-3-yl)pyrrolidin-3-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Although the exact mechanisms are still under investigation, preliminary studies suggest that the compound may play a role in enzyme inhibition and the modulation of metabolic pathways .

Potential Applications

The compound shows promise in several areas:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could have therapeutic implications.
  • Cancer Research : Its unique structure could make it a candidate for developing new anticancer agents, particularly through mechanisms that affect cell cycle regulation and apoptosis .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, although further research is necessary to substantiate these claims .

Case Studies

  • Inhibition Studies : Initial studies have demonstrated that N-(oxetan-3-yl)pyrrolidin-3-amine can inhibit certain enzymes with varying potency. For example, a study reported that derivatives of this compound exhibited significant inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
  • Cell Proliferation and Apoptosis : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The concentration required to achieve a five-fold increase in apoptotic signal was noted, indicating its potential as an anticancer agent .
  • Pharmacokinetics : The pharmacokinetic profile of this compound has been characterized, showing favorable properties such as high solubility and permeability across biological membranes (Caco-2 assay) .

Data Table: Biological Activity Overview

Biological Activity Description
Enzyme Inhibition Modulates activity of specific enzymes involved in metabolic pathways.
Apoptosis Induction Induces apoptosis in cancer cell lines with significant potency.
Cell Cycle Regulation Affects cell cycle progression through interaction with CDKs.
Neuroprotective Properties Preliminary evidence suggests potential neuroprotective effects.
Pharmacokinetics High solubility and favorable permeability characteristics observed in assays.

Synthesis and Structural Insights

The synthesis of N-(oxetan-3-yl)pyrrolidin-3-amine typically involves several steps, including the use of sodium alkoxide with pyrrolidine or continuous flow reactors for large-scale production . The structural combination of the oxetane ring and pyrrolidine provides distinct chemical and biological properties that enhance stability and reactivity compared to similar compounds.

Comparison with Similar Compounds

Compound Type Characteristics
Pyrrolidine Derivatives Similar ring structure; often used in medicinal chemistry.
Oxetane Derivatives Features a four-membered cyclic ether; contributes unique reactivity.
N-(oxetan-3-yl)pyrrolidin Unique due to the combination of both rings, enhancing therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of pyrrolidine precursors with oxetane derivatives. For example, halocyclization under controlled temperatures (e.g., 0–50°C) in solvents like dichloromethane enhances yield and purity . Amine protection/deprotection strategies (e.g., using Boc groups) may improve selectivity. Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to avoid side reactions (e.g., over-alkylation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., oxetane ring protons at δ 4.5–5.0 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection .

Q. What methods are recommended for evaluating the compound’s thermal stability and storage conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., onset at ~200°C for similar dihydrochloride salts) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and hygroscopicity. Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?

  • Strategy :

  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target interactions .
  • Cellular Assays : Compare results under varied conditions (e.g., pH, serum content) to assess permeability or efflux pump interference .
  • Data Normalization : Include positive controls (e.g., known inhibitors) and account for enantiomer-specific effects, as seen in similar pyrrolidine derivatives .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses, focusing on the oxetane ring’s hydrogen-bonding potential and pyrrolidine’s conformational flexibility .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of interactions .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs (e.g., pyrazole or piperidine derivatives) to predict bioactivity .

Q. How do enantiomeric differences impact the compound’s pharmacological profile?

  • Case Study : The (R)-enantiomer of structurally related 1-(cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride shows higher dopamine receptor affinity than the (S)-form, highlighting the need for chiral separation techniques (e.g., chiral HPLC) .
  • Experimental Design : Synthesize and test both enantiomers in parallel assays (e.g., radioligand binding, functional cAMP assays) to quantify stereoselectivity .

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